N-(2,5-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylcarbonyl)hydrazino]butanamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-5-6-12(2)13(10-11)18-15(21)7-8-16(22)19-20-17(23)14-4-3-9-24-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQSPIYTSJPJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Succinic Anhydride Pathway
-
Succinic anhydride is reacted with 2,5-dimethylaniline in dichloromethane under reflux to form N-(2,5-dimethylphenyl)succinamic acid .
-
Cyclization via acetic anhydride yields 4-oxo-N-(2,5-dimethylphenyl)butanamide (Figure 2A).
Optimization Notes :
Route 2: Grignard-Based Synthesis
-
β-Bromoethylbenzene undergoes Grignard reaction with magnesium in methyl tert-butyl ether (MTBE) at 50–60°C.
-
The Grignard reagent reacts with diethyl oxalate to form ethyl 2-oxo-4-phenylbutyrate .
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Transamidation with 2,5-dimethylaniline in ethanol under acidic conditions produces the target intermediate (Figure 2B).
Key Data :
Synthesis of Thiophene-2-carbonyl Hydrazine
-
Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at 0–5°C.
-
Reaction with hydrazine hydrate in ethanol yields thiophene-2-carbonyl hydrazine (Figure 3).
Critical Parameters :
-
Excess SOCl₂ ensures complete conversion to acid chloride.
-
Hydrazine must be added dropwise to avoid exothermic side reactions.
Final Condensation to Target Compound
The hydrazine intermediate reacts with 4-oxo-N-(2,5-dimethylphenyl)butanamide under mild acidic conditions (e.g., acetic acid/ethanol, 60°C, 12 h) to form the hydrazone linkage (Figure 4).
Optimization Strategies :
-
pH Control : Maintaining pH 4–5 minimizes hydrolysis of the hydrazone bond.
-
Solvent Choice : Ethanol enhances solubility of both intermediates.
Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 60°C, 12 h | 78 | 95 |
| THF, 70°C, 8 h | 65 | 88 |
Alternative Synthetic Routes
One-Pot Hydrazine Coupling
A streamlined approach involves simultaneous synthesis of both intermediates in a single reactor:
-
2,5-Dimethylaniline and succinic anhydride react to form the butanamide.
-
Thiophene-2-carbonyl chloride is introduced with hydrazine hydrate, enabling in situ hydrazone formation.
Advantages :
Challenges and Troubleshooting
Hydrazine Stability
The -NH-NH- bridge is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis.
Regioselectivity Issues
Competing reactions at the ketone carbonyl (e.g., enolization) are mitigated by:
| Route | Key Steps | Yield (%) |
|---|---|---|
| Grignard + Condensation | Grignard reagent, diethyl oxalate | 80.5 |
| One-Pot | In situ hydrazine coupling | 82 |
| Succinic Anhydride | Cyclization with acetic anhydride | 75 |
Figure 1. Retrosynthetic Analysis
(Target compound → Intermediate A + Intermediate B)
Figure 2. Synthesis of 4-Oxo-N-(2,5-dimethylphenyl)butanamide
(A) Succinic anhydride route; (B) Grignard-based route
Figure 3. Thiophene-2-carbonyl Hydrazine Synthesis
(Thiophene-2-carboxylic acid → acid chloride → hydrazide)
Figure 4. Final Condensation Mechanism (Hydrazone formation under acidic conditions)
Biological Activity
N-(2,5-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylcarbonyl)hydrazino]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylphenyl group and a thienylcarbonyl hydrazine moiety. Its molecular formula is , with a molecular weight of approximately 304.36 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with hydrazine and thienyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of enzyme activity.
Anticancer Properties
Studies have demonstrated that compounds analogous to this compound exhibit cytotoxic effects against cancer cell lines. In vitro assays have reported IC50 values in the micromolar range against human cancer cells, suggesting a potential for development as anticancer agents.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar thienyl derivatives have been investigated for their ability to inhibit proteases and kinases, which are crucial in cancer progression and other diseases.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various hydrazone derivatives, including those related to our compound. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Candida albicans and Aspergillus niger .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 15 | Candida albicans |
| B | 30 | Aspergillus niger |
| C | 25 | Staphylococcus aureus |
Study 2: Cytotoxicity Assay
In another study focused on anticancer activity, this compound was tested against several cancer cell lines. The compound exhibited varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 18 |
| A549 (Lung) | 22 |
These results indicate that the compound might be a promising candidate for further development in cancer therapy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with hydrazine functionalities often interact with active sites of enzymes, leading to inhibition.
- Disruption of Cellular Processes : The structural components can interfere with cellular signaling pathways crucial for cell proliferation and survival.
- Induction of Apoptosis : Certain studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2,5-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylcarbonyl)hydrazino]butanamide typically involves the reaction of 2-(thien-2-ylcarbonyl)hydrazine with appropriate acylating agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, a series of derivatives were evaluated against various bacterial strains, demonstrating significant antibacterial activity. The compound exhibited effective inhibition against pathogens such as Escherichia coli and Klebsiella pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's efficacy was tested against various cancer types, including breast and lung cancers, revealing promising results that warrant further investigation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that this compound was particularly effective against Gram-negative bacteria. The study concluded that modifications to the hydrazine moiety could enhance antimicrobial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 16 |
| Staphylococcus aureus | 64 |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. The compound was found to induce apoptosis via the intrinsic pathway, highlighting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in three categories: (1) hydrazinecarbothioamides, (2) triazole derivatives, and (3) N-(aryl)-substituted amides/thioureas.
Hydrazinecarbothioamides and Triazole Derivatives
Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (e.g., [4–6] in ) share a hydrazinecarbothioamide core but differ in substituents. Notably:
- Functional Groups: The target compound replaces the sulfonylbenzoyl and thiourea groups in [4–6] with a thienylcarbonyl hydrazino moiety.
- Spectral Data : IR spectra of [4–6] show C=S stretches at 1243–1258 cm⁻¹ , absent in the target compound, which instead exhibits a C=O stretch (~1660–1680 cm⁻¹) from the butanamide and thienylcarbonyl groups. The absence of S-H vibrations (~2500–2600 cm⁻¹) in both the target and triazole derivatives [7–9] confirms stable thione tautomers in such systems .
N-(Aryl)-Substituted Amides/Thioureas
lists compounds like N-(2,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea (516459-33-9) and N-(2,3-dimethylphenyl)-N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-2-oxoethyl]methanesulfonamide (506448-50-6). Key comparisons include:
- Substituent Effects: The target’s thienylcarbonyl hydrazino group introduces greater conformational rigidity and electron delocalization compared to methoxybenzyl or nitrobenzylidene groups in analogs. This may influence solubility and bioavailability.
- Molecular Weight and Polarity : The target’s estimated molecular formula (C₁₈H₂₁N₃O₃S; ~359 g/mol) is heavier than N-(2,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea (C₁₇H₂₀N₂OS; ~308 g/mol), suggesting differences in logP and membrane permeability .
Tautomerism and Reactivity
Similar to triazole derivatives [7–9], the target compound’s hydrazino group may exhibit tautomerism. However, spectral data from confirm that thione tautomers dominate in triazoles due to the absence of S-H bands. For the target, the hydrazino group’s equilibrium between keto and enol forms could influence its reactivity in further derivatization .
Data Tables for Comparative Analysis
| Property | Target Compound | Hydrazinecarbothioamide [4–6] | N-(2,5-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₃S (estimated) | C₂₀H₁₅F₂N₃O₃S₂ (e.g., [4]) | C₁₇H₂₀N₂OS |
| Key Functional Groups | Thienylcarbonyl hydrazino, 4-oxobutanamide | Phenylsulfonyl, thiourea | Thiourea, methoxybenzyl |
| IR Stretches (cm⁻¹) | ~1660–1680 (C=O), ~3150–3300 (N-H) | 1243–1258 (C=S), 1663–1682 (C=O) | N-H (~3300), C=S (~1250) |
| Tautomerism | Hydrazino keto-enol (hypothesized) | Thione-thiol (absent S-H bands) | Not reported |
| Potential Applications | Metal chelation, antimicrobial agents | Antifungal/anticancer precursors | Enzyme inhibition, agrochemicals |
Research Implications and Gaps
While the target compound shares synthetic pathways (e.g., hydrazide condensations) and spectroscopic trends with derivatives, its thiophene-based structure distinguishes it from sulfonyl- or halophenyl-containing analogs. Further studies are needed to:
Q & A
What synthetic strategies are optimal for preparing N-(2,5-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylcarbonyl)hydrazino]butanamide, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach includes:
Hydrazine Formation: Reacting thiophene-2-carbonyl chloride with hydrazine hydrate to form the hydrazine intermediate.
Amide Coupling: Condensing the intermediate with 4-oxo-N-(2,5-dimethylphenyl)butanamide using coupling agents like EDCI/HOBt in anhydrous DMF .
Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of hydrazine to carbonyl) to minimize side products .
Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Level: Basic
Methodological Answer:
- FT-IR: Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and thienyl C-S bonds at ~690 cm⁻¹ .
- NMR (¹H/¹³C): Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and dimethylphenyl groups) and amide NH signals (δ 9.5–10.5 ppm) .
- X-ray Diffraction: Resolve molecular geometry, particularly hydrazone (E/Z) isomerism .
- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~400–450) .
How can researchers evaluate the antioxidant and anticancer activity of this compound?
Level: Intermediate
Methodological Answer:
- Antioxidant Assays:
- DPPH/ABTS Radical Scavenging: Measure IC₅₀ values (µM) via UV-Vis spectrophotometry .
- Lipid Peroxidation Inhibition: Use rat liver microsomes and thiobarbituric acid reactive substances (TBARS) .
- Anticancer Screening:
- MCF-7 Proliferation Assay: Employ MTT assays with IC₅₀ calculations (e.g., 0.8 µM for analogs) .
- Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric assays .
What mechanistic hypotheses explain this compound’s biological activity?
Level: Advanced
Methodological Answer:
Proposed mechanisms include:
- ROS Scavenging: The hydrazino-thienyl moiety donates electrons to neutralize free radicals .
- Kinase Inhibition: Molecular docking studies suggest interactions with ATP-binding pockets of kinases (e.g., EGFR or CDK4/6) .
- DNA Intercalation: Planar aromatic systems may intercalate DNA, disrupting replication (validate via ethidium bromide displacement assays) .
How do structural modifications (e.g., substituent changes) impact bioactivity?
Level: Advanced
Methodological Answer:
- Lipophilicity Adjustments: Adding electron-donating groups (e.g., -OCH₃) enhances membrane permeability but may reduce solubility.
- Thiophene vs. Benzene Substitution: Thiophene improves π-π stacking in target binding (e.g., 2x higher potency in analogs vs. phenyl derivatives) .
- Hydrazine Linker Length: Shorter linkers (e.g., butanamide vs. pentanamide) increase rigidity and target affinity .
How should researchers address contradictory data in biological activity reports?
Level: Advanced
Methodological Answer:
- Source Analysis: Compare cell lines (e.g., MCF-7 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin).
- Dose-Response Validation: Re-test IC₅₀ under standardized conditions (e.g., 48h incubation, 10% FBS).
- Metabolic Stability: Check compound degradation in culture media via LC-MS .
What comparative efficacy data exist between this compound and established anticancer agents?
Level: Intermediate
Methodological Answer:
- Doxorubicin Comparison: Analogs show comparable IC₅₀ values (0.8 µM vs. 0.5 µM for Doxorubicin in MCF-7) but lower cardiotoxicity in preliminary zebrafish models .
- Selectivity Index: Calculate IC₅₀ ratios (cancer vs. normal cells, e.g., LO2 hepatocytes) to assess therapeutic windows .
What challenges arise in formulating this compound for in vivo studies?
Level: Intermediate
Methodological Answer:
- Solubility: Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions to enhance aqueous solubility.
- Stability: Monitor hydrazone bond hydrolysis at physiological pH (7.4) via accelerated stability testing (40°C/75% RH) .
How can computational modeling guide the optimization of this compound?
Level: Advanced
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to predict binding modes with targets like PARP-1 or Topoisomerase II .
- QSAR Models: Correlate substituent Hammett constants (σ) with logP and IC₅₀ values to prioritize analogs .
What preclinical safety profiling is essential before advancing this compound?
Level: Advanced
Methodological Answer:
- Acute Toxicity: Determine LD₅₀ in rodents (OECD 423 guidelines).
- Genotoxicity: Conduct Ames tests and micronucleus assays .
- Cardiotoxicity: Assess hERG channel inhibition via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
